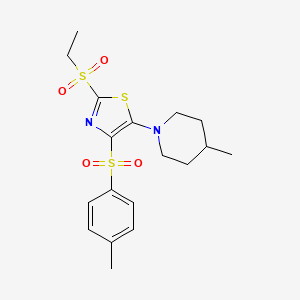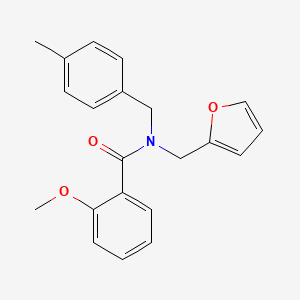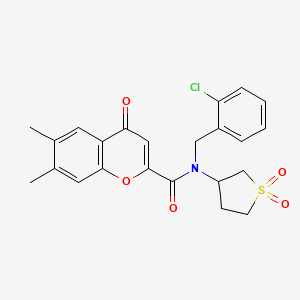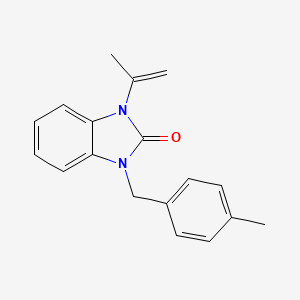
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate is a complex organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzoic acid with phenylacetic acid derivatives under acidic conditions to form the benzoxathiol ring. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the furan ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of inflammatory mediators, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-thiophenecarboxylate
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate
Uniqueness
Compared to similar compounds, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl furan-2-carboxylate stands out due to its unique furan-2-carboxylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C18H10O5S |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) furan-2-carboxylate |
InChI |
InChI=1S/C18H10O5S/c19-17(14-7-4-8-21-14)22-12-9-13(11-5-2-1-3-6-11)16-15(10-12)24-18(20)23-16/h1-10H |
InChI Key |
APHSMRAPUNDCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11411940.png)


![7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411956.png)
![3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411964.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411974.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B11411978.png)
![N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(furan-2-ylmethyl)benzamide](/img/structure/B11411979.png)

![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11411983.png)


![2-(2-hydroxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11412016.png)
![1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea](/img/structure/B11412027.png)
